4,4-Dimethylpyrrolidin-3-ol

Overview

Description

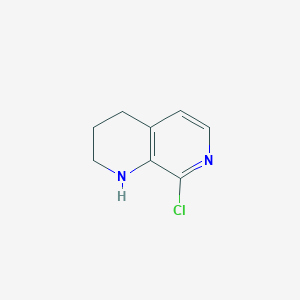

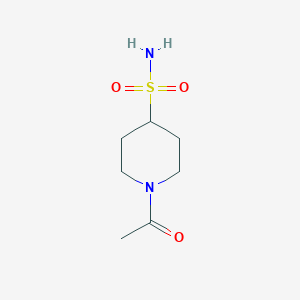

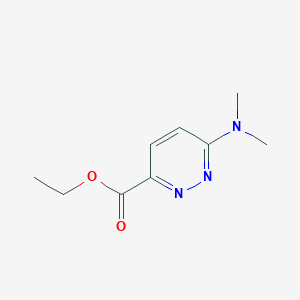

4,4-Dimethylpyrrolidin-3-ol is a chemical compound with the molecular formula C6H13NO . It is also known as this compound hydrochloride . It has a molecular weight of 151.64 .

Synthesis Analysis

The synthesis of this compound can be achieved through various synthetic strategies. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The linear formula of this compound is C6H14CLNO . The structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 131-133°C .Scientific Research Applications

Organocatalysis

4,4-Dimethylpyrrolidin-3-ol derivatives are being explored in the field of organocatalysis. For instance, a study described the synthesis and nuclear magnetic resonance (NMR) characterization of a compound derived from this compound, which acts as an organocatalyst in asymmetric Michael addition reactions. This research contributes to understanding the catalyzing mechanisms and offers reference for similar chemical assignments (Cui Yan-fang, 2008).

Biomedical Research

In biomedical research, derivatives of this compound have been reported to influence biological processes. For example, specific sterols derived from this compound were found to activate meiosis in mouse oocytes, an important aspect in reproductive biology and potential therapeutic applications (B. Ruan et al., 1998).

Cholesterol Biosynthesis

The compound plays a role in cholesterol biosynthesis. A study demonstrated that certain derivatives of this compound are converted into cholesterol in rat liver homogenate, suggesting their role in the biosynthesis pathway (I. Watkinson et al., 1971).

Supramolecular Chemistry

This compound derivatives are also relevant in the construction of supramolecular structures. A study on 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate and its derivatives, which are closely related to this compound, highlighted their potential in understanding nucleic acid structures and functions (Yuan Cheng et al., 2011).

Electropolymerization Studies

The compound has been investigated in electropolymerization studies. A research focusing on 3,4-diarylpyrrole derivatives, closely related to this compound, explored the electropolymerization process and its implications for material science (Małgorzata Czichy et al., 2016).

Nucleic Acid Research

In nucleic acid research, derivatives of this compound have been used to study DNA (RNA) duplex and DNA three-way junction stabilities, highlighting their significance in genetic research and potential therapeutic applications (V. Filichev & E. Pedersen, 2003).

Synthesis of Propargylic Amines

The compound has been utilized in the synthesis of propargylic amines, which are important in various chemical syntheses. A study reported a catalyzed three-component coupling process involving derivatives of this compound, leading to chiral propargylamines (W. Fan & S. Ma, 2013).

Chemical Synthesis and Catalysis

In chemical synthesis and catalysis, derivatives of this compound are involved in various reactions. For example, a study on platinum-promoted cyclization reactions of amino olefins reported the use of C-methyl substituted pent-4-enylamines, related to this compound, demonstrating regio and stereoselectivity effects (Juerg Ambuehl et al., 1978).

Antioxidative Activities

In exploring antioxidative activities, derivatives of this compound have been identified in Maillard reaction products, indicating their potential role in antioxidative processes (Tressl et al., 1998).

Medicinal Chemistry

In medicinal chemistry, enantioselective syntheses involving this compound derivatives are being researched for their potential as building blocks in drug development. A study reported enantioselective routes to 4,4-difluoropyrrolidin-3-ol, demonstrating its importance in medicinal chemistry applications (Chong Si et al., 2016).

Safety and Hazards

The safety information for 4,4-Dimethylpyrrolidin-3-ol indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

properties

IUPAC Name |

4,4-dimethylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2)4-7-3-5(6)8/h5,7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVTUAIJKLXTRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methylpropane-2-sulfinyl)methyl]aniline](/img/structure/B1487735.png)

![2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid](/img/structure/B1487739.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1487741.png)

![4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid](/img/structure/B1487753.png)